CID 12118039

Description

CID 12118039 is a PubChem Compound Identifier (CID) that references a specific chemical entity in the PubChem database. The closest relevant mention is in , where a study (PMID: 12118039) investigates the interaction between glucocorticoid receptors (GR) and steroid receptor coactivator-1 (SRC-1), but this refers to a protein-protein interaction study rather than a small-molecule compound .

Given this ambiguity, the comparison below will focus on structurally or functionally related compounds from the evidence, such as oscillatoxin derivatives, Nrf2 inhibitors, and other bioactive molecules with available PubChem CIDs.

Properties

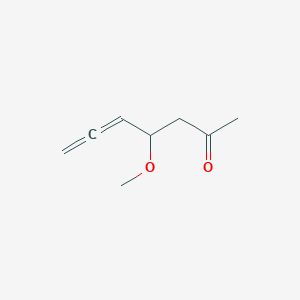

Molecular Formula |

C8H12O2 |

|---|---|

Molecular Weight |

140.18 g/mol |

InChI |

InChI=1S/C8H12O2/c1-4-5-8(10-3)6-7(2)9/h5,8H,1,6H2,2-3H3 |

InChI Key |

MCDDSTZGEWBPAH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(C=C=C)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of CID 12118039 involves specific synthetic routes and reaction conditions. The synthesis typically includes the formation of inclusion complexes with cyclodextrins. The most common methods to prepare these complexes involve the use of non-polar cavities of cyclodextrins, which can encapsulate the compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The methods used in industrial production are often scaled-up versions of laboratory procedures, with additional steps to ensure consistency and quality control.

Chemical Reactions Analysis

Types of Reactions: CID 12118039 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions: The reactions involving this compound typically use common reagents such as oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions may include specific temperatures, pressures, and solvents to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in substituted compounds with different functional groups.

Scientific Research Applications

CID 12118039 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it may be used to investigate biological pathways and interactions. In medicine, this compound can be explored for its potential therapeutic effects. Additionally, it has industrial applications in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of CID 12118039 involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues

Oscillatoxin Derivatives ()

Oscillatoxins are marine-derived toxins with diverse bioactivities. Key derivatives include:

- Oscillatoxin D (CID: 101283546): Features a polyketide backbone with a terminal lactone ring.

- 30-Methyl-oscillatoxin D (CID: 185389): Methyl-substituted variant of oscillatoxin D, enhancing lipophilicity.

- Oscillatoxin E (CID: 156582093) and Oscillatoxin F (CID: 156582092): Differ in hydroxylation patterns and side-chain modifications.

Structural Comparison

| Property | Oscillatoxin D (CID: 101283546) | 30-Methyl-oscillatoxin D (CID: 185389) |

|---|---|---|

| Molecular Formula | C32H48O8 | C33H50O8 |

| Molecular Weight | 584.7 g/mol | 598.7 g/mol |

| Key Modifications | Lactone ring, hydroxyl groups | Methyl group at C30 |

| Bioactivity | Cytotoxicity, ion channel modulation | Enhanced membrane permeability |

These compounds highlight how minor structural changes (e.g., methylation) alter physicochemical properties and biological activity .

Nrf2 Inhibitors ()

CID 46907796 (ChEMBL 1724922 and 1711746) is an Nrf2 inhibitor with a benzimidazole core. Compared to oscillatoxins, it has a smaller molecular weight (~300–400 g/mol) and distinct mechanisms targeting oxidative stress pathways .

Functional Analogues

CYP1A2 Inhibitors ()

Compounds like CAS 64175-51-5 (CID: 2762940) and CAS 7254-19-5 (CID: 252137) inhibit CYP1A2, a cytochrome P450 enzyme involved in drug metabolism.

| Property | CAS 64175-51-5 (CID: 2762940) | CAS 7254-19-5 (CID: 252137) |

|---|---|---|

| Molecular Formula | C10H8O3 | C9H6BrNO2 |

| Molecular Weight | 176.17 g/mol | 240.05 g/mol |

| Solubility | 0.639 mg/mL | 0.052 mg/mL |

| Bioactivity | CYP1A2 inhibition | CYP1A2 inhibition, anticancer |

These compounds demonstrate how halogenation (e.g., bromine in CID 252137) impacts solubility and target affinity .

SRC-1 Interaction Modulators (Indirect Reference, )

While CID 12118039 is ambiguously linked to SRC-1 interaction studies, proteins like SRC-1 and NCOA1 are critical in transcriptional regulation. Small molecules modulating these interactions (e.g., kinase inhibitors or coactivator-binding agents) often share features such as:

- High polarity (TPSA >80 Ų) to facilitate protein binding.

- Moderate molecular weight (300–500 g/mol) for cellular permeability.

Q & A

Basic Research Questions

Q. How can I formulate a focused research question for studying the physicochemical properties of CID 12118039?

- Methodological Answer : Begin by identifying gaps in existing literature (e.g., unexplored solubility or stability under specific conditions). Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question’s scope . For example: "How does pH influence the thermal stability of this compound in aqueous solutions?" Ensure the question is measurable using techniques like differential scanning calorimetry (DSC) or HPLC .

Q. What experimental design principles should guide the synthesis and characterization of this compound?

- Methodological Answer : Follow reproducibility standards by detailing reaction conditions (temperature, catalysts, solvents) and purification methods (e.g., column chromatography). Include control experiments to validate purity (>95% by NMR) and identity (FTIR, mass spectrometry) . For novel derivatives, provide crystallographic data or computational modeling results to confirm structural assignments .

Q. How do I conduct a systematic literature review for this compound to avoid redundancy?

- Methodological Answer : Use databases like SciFinder and PubMed with Boolean operators (e.g., "this compound AND catalytic activity NOT industrial synthesis"). Prioritize primary sources and cross-reference patents to identify understudied applications (e.g., biomedical vs. material science) . Critically evaluate conflicting data (e.g., divergent catalytic efficiency reports) by comparing experimental conditions .

Advanced Research Questions

Q. How can I resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Perform meta-analysis of dose-response curves across studies, noting variables like cell lines (e.g., HEK293 vs. HeLa) or assay protocols (MTT vs. flow cytometry). Use statistical tools (ANOVA, Tukey’s test) to assess significance. Replicate key experiments under standardized conditions and publish negative results to clarify discrepancies .

Q. What strategies ensure reproducibility in this compound’s synthetic protocols across labs?

- Methodological Answer : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) by documenting exact reagent grades (e.g., Sigma-Aldrich 99.8% vs. TCI 98%), inert atmosphere techniques, and spectroscopic calibration standards. Share raw data (e.g., NMR FIDs) in supplementary materials . Use collaborative platforms like Zenodo for protocol validation .

Q. How can interdisciplinary approaches enhance the study of this compound’s mechanism of action?

- Methodological Answer : Combine computational chemistry (molecular docking with AutoDock Vina) and experimental kinetics (stopped-flow spectroscopy) to model enzyme inhibition. Validate hypotheses using CRISPR-edited cell lines to isolate target pathways. Publish interdisciplinary workflows in hybrid journals (e.g., Nature Communications) to reach diverse audiences .

Methodological Best Practices

- Data Analysis : For spectral data (e.g., XRD, NMR), use software like TOPAS or MestReNova with version control to ensure transparency. Apply multivariate analysis (PCA) to identify outliers in high-throughput screens .

- Ethical Compliance : Disclose conflicts of interest (e.g., funding from pharmaceutical companies) and obtain ethical approval for biological studies involving animal models .

- Dissemination : Structure manuscripts to highlight novelty (e.g., "First evidence of this compound’s photodynamic effects") and significance (e.g., "Potential for targeted cancer therapy") in the abstract . Follow journal-specific guidelines for graphical abstracts to emphasize key findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.